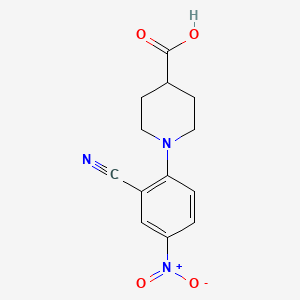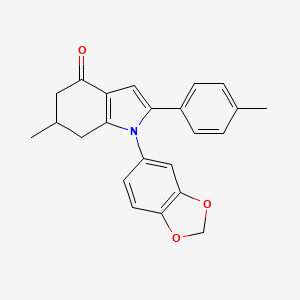![molecular formula C17H21NO4 B2676867 2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287263-42-5](/img/structure/B2676867.png)
2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid, also known as BPCA, is a chemical compound that has been synthesized and studied for its potential use in various scientific research applications. BPCA is a derivative of the natural product bicyclic monoterpene ketone (BMK), which has been found to have anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and pain. This compound has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. This compound has also been found to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been found to have analgesic effects, which may be useful in the treatment of pain associated with various diseases.
実験室実験の利点と制限
One advantage of using 2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of this compound may also limit its use in some experiments.
将来の方向性
For research on 2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid include further studies on its mechanism of action, as well as its potential use as a therapeutic agent for various diseases. This compound has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various diseases, including cancer. Further studies are needed to determine the optimal dosage and administration of this compound for these potential therapeutic applications. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs.
合成法
The synthesis of 2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid involves the reaction of BMK with ethyl diazoacetate in the presence of a copper catalyst. The resulting product is then treated with phenyl chloroformate to form this compound. This synthesis method has been optimized to provide a high yield of this compound with good purity.
科学的研究の応用
2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been studied for its potential use in various scientific research applications, including anti-inflammatory and analgesic effects, as well as its potential as a therapeutic agent for cancer and other diseases. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been found to have analgesic effects, which may be useful in the treatment of pain associated with various diseases.
特性
IUPAC Name |
2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-16-9-17(10-16,11-16)13(14(19)20)18-15(21)22-8-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHOFUDJBWOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

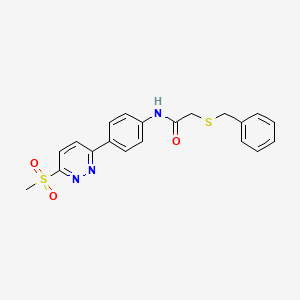
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)

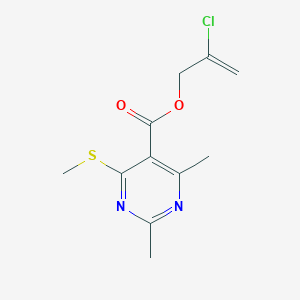
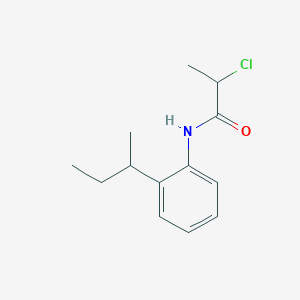
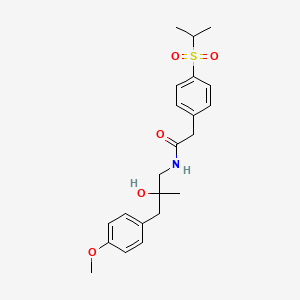
![3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2676797.png)
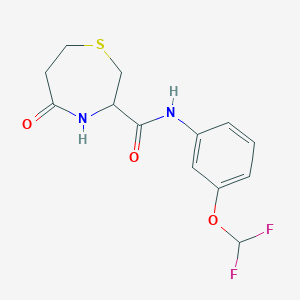
![Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate](/img/structure/B2676801.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2676802.png)
![8-bromo-3-(3-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2676804.png)
